molecular formula C16H18BrNO2S B3546514 N-(4-bromo-2,6-dimethylphenyl)-4-ethylbenzenesulfonamide

N-(4-bromo-2,6-dimethylphenyl)-4-ethylbenzenesulfonamide

Cat. No. B3546514
M. Wt: 368.3 g/mol
InChI Key: CRTXGIZHGKFAMZ-UHFFFAOYSA-N
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Description

“N-(4-Bromo-2,6-dimethylphenyl)methanesulfonamide” is a chemical compound provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C9H12BrNO2S and a molecular weight of 278.169 .


Synthesis Analysis

In a study, “N-(4-Bromo-2,6-dimethylphenyl)-1,8-naphthalimide” was synthesized by heating 1,8-Naphthalenedicarboxylic acid anhydride and 4-bromo-2,6-dimethylaniline in acetic acid under N2 for 24 hours .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(4-Bromo-2,6-dimethylphenyl)-4-biphenylcarboxamide”, has a molecular formula of C21H18BrNO and an average mass of 380.278 Da .

Mechanism of Action

While the mechanism of action for “N-(4-bromo-2,6-dimethylphenyl)-4-ethylbenzenesulfonamide” is not available, a similar compound, “N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide”, is known to inhibit the mitochondrial permeability transition pore (mPTP), which plays a critical role in regulating mitochondrial function and cell death.

Safety and Hazards

The safety data sheet for “4-Bromo-2,6-dimethylaniline” indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-4-13-5-7-15(8-6-13)21(19,20)18-16-11(2)9-14(17)10-12(16)3/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTXGIZHGKFAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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